[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Description
[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetamidophenyl group, a carbamoyl group, and a methyl 2-(4-methylphenyl)acetate group .
Properties
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-3-5-15(6-4-13)11-19(24)25-12-18(23)21-17-9-7-16(8-10-17)20-14(2)22/h3-10H,11-12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSMJXQITLNHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the acylation of 4-aminophenol to form 4-acetamidophenol. This intermediate is then reacted with isocyanates to introduce the carbamoyl group. Finally, the esterification of the resulting compound with 2-(4-methylphenyl)acetic acid yields the target compound .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves the use of catalysts to enhance the reaction rates and improve yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of [(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- [(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound [(4-acetamidophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.36 g/mol. The compound features a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and antimicrobial properties. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing carbamate moieties. For instance, derivatives of carbamates have shown significant cytotoxic effects against various cancer cell lines. In a study assessing the activity of similar structures, certain derivatives exhibited IC50 values in the low micromolar range against colon carcinoma cells, indicating strong antiproliferative effects .
Enzyme Inhibition
Compounds with similar structural features have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission processes, and their inhibition can lead to therapeutic effects in neurodegenerative diseases such as Alzheimer’s. In related research, several carbamate derivatives demonstrated potent AChE inhibition with IC50 values ranging from 1.60 to 311.0 µM . The presence of aromatic groups in the structure is believed to enhance binding affinity through non-covalent interactions.
Antimicrobial Properties
The antimicrobial efficacy of carbamate-containing compounds has also been documented. Compounds structurally similar to this compound have shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Case Study 1: Inhibition of Cholinesterases
In a comparative study on the inhibition of cholinesterases by carbamate derivatives, one compound exhibited an IC50 value of 38.98 µM against AChE, outperforming established inhibitors like rivastigmine. This highlights the potential of this compound as a candidate for further development in treating cognitive disorders .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A recent investigation into the cytotoxic effects of carbamate derivatives revealed that some compounds exhibited IC50 values below 1 µM against human cancer cell lines, suggesting that modifications to the phenyl ring significantly enhance anticancer activity. Such findings warrant further exploration into the structure-activity relationship (SAR) for optimizing therapeutic efficacy .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
